Morpholin-4-ylsulfamyl Chloride (CAS 1828-66-6): A Technical Whitepaper on Chemical Properties, Stability, and Application Workflows
Morpholin-4-ylsulfamyl Chloride (CAS 1828-66-6): A Technical Whitepaper on Chemical Properties, Stability, and Application Workflows
Executive Summary
Morpholin-4-ylsulfamyl chloride (also known as morpholine-4-sulfonyl chloride) is a highly versatile electrophilic reagent and a critical linchpin in the synthesis of sulfonamides, sulfamates, and complex pharmacophores[1]. Its unique structural topology—featuring a sulfonyl group directly bonded to the nitrogen of a morpholine ring—imparts specific stability and reactivity profiles. This whitepaper synthesizes field-proven insights into its physicochemical properties, mechanistic degradation pathways, and optimized handling protocols, providing researchers with a self-validating framework for deploying this compound in advanced catalytic workflows.
Physicochemical Profiling
Understanding the baseline physical properties of Morpholin-4-ylsulfamyl chloride is the first step in predicting its behavior in complex solvent matrices. The topological polar surface area (tPSA) of 55 Ų makes it an excellent intermediate for modulating the blood-brain barrier (BBB) permeability of downstream active pharmaceutical ingredients (APIs)[2],[1].
Table 1: Core Quantitative Properties
| Property | Value | Causality / Implication in Synthesis |
| CAS Number | 1828-66-6 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₄H₈ClNO₃S | Dictates stoichiometric calculations in multi-component reactions[3]. |
| Molecular Weight | 185.63 g/mol | Standardized for molarity conversions[1]. |
| Topological Polar Surface Area | 55 Ų | High polarity necessitates the use of moderately polar aprotic solvents (e.g., THF, DMF) for optimal solvation[1]. |
| Flash Point | 135.1 °C | Indicates moderate thermal stability; safe for standard reflux conditions but requires inert atmospheres to prevent oxidative degradation[3]. |
Chemical Stability & Mechanistic Degradation
As a sulfamoyl chloride, this compound is inherently susceptible to two primary degradation pathways: hydrolysis and desulfonylation .
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Hydrolysis: Exposure to ambient moisture rapidly cleaves the S-Cl bond, yielding morpholine-4-sulfonic acid and hydrochloric acid. This not only destroys the reagent but drastically lowers the pH of the reaction mixture, potentially poisoning transition-metal catalysts.
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Desulfonylation: In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the strong electron-withdrawing nature of the sulfonyl group weakens the S-N bond. Under unoptimized conditions, the oxidative addition of Palladium can lead to the extrusion of sulfur dioxide (SO₂), yielding an undesired tertiary amine instead of the target sulfonamide[4],[5].
To visualize these competing pathways, refer to the logical relationship diagram below:
Fig 1: Reaction pathways and degradation of Morpholin-4-ylsulfamyl chloride.
Table 2: Causality of Ligand & Base Selection on Desulfonylation
Empirical data from early optimization studies demonstrates how the choice of base and solvent directly dictates the survival of the sulfonyl group during Pd-catalyzed coupling[6].
| Solvent | Ligand | Base | Temp (°C) | Yield of Target Sulfonamide (%) | Mechanistic Insight |
| 1,4-Dioxane | PtBu₃·HBF₄ | Na₂CO₃ | 70 | Not Detected | Strong bases accelerate SO₂ extrusion. |
| 1,4-Dioxane | PtBu₃·HBF₄ | Na₂SO₃ | 70 | 14% | Mild base (Na₂SO₃) suppresses desulfonylation. |
| THF | PtBu₃·HBF₄ | Na₂SO₃ | 70 | 23% | THF provides superior solvation for the active Pd-complex. |
Insight: The use of a bulky, electron-rich phosphine ligand (PtBu₃) accelerates the transmetalation step relative to the desulfonylation step, effectively outcompeting the degradation pathway[6],[5].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By integrating specific analytical checkpoints, researchers can verify the success of each intermediate step before proceeding.
Protocol: Synthesis of Morpholin-4-ylsulfamyl Chloride
This procedure details the in situ generation of the compound, which is often preferred to avoid the degradation associated with long-term storage[7].
Step-by-Step Methodology:
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Preparation: Purge a dry, two-neck round-bottom flask with nitrogen. Add 4.6 g of sulfuryl chloride (SO₂Cl₂) dissolved in 20 mL of anhydrous acetonitrile[7].
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Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The reaction is highly exothermic; low temperatures prevent the volatilization of SO₂Cl₂ and control the reaction kinetics.
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Addition: Add 996 mg of morpholine dropwise over 30 minutes via an addition funnel[7].
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Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 16 hours under a continuous nitrogen atmosphere[7].
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Isolation: Cool to room temperature and concentrate in vacuo. The resulting product is a viscous red/light-brown oil[7].
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Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using CH₂Cl₂ as the eluent. A single UV-active spot at R_f = 0.65 confirms the formation of the product[7]. Confirm structural integrity via ¹H-NMR (CDCl₃), ensuring the morpholine ring protons (multiplets at ~3.2 and 3.7 ppm) remain intact.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Using Morpholin-4-ylsulfamyl chloride as an S(VI) linchpin to generate complex aryl sulfonamides[6],[5].
Step-by-Step Methodology:
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Reagent Mixing: In a glovebox, charge a vial with Morpholin-4-ylsulfamyl chloride (1.0 equiv), arylboronic acid (1.5 equiv), PdCl₂(PhCN)₂ (5 mol%), PtBu₃·HBF₄ (10 mol%), and Na₂SO₃ (2.0 equiv)[6].
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Solvent Addition: Add anhydrous THF (0.2 M relative to the sulfamyl chloride). Causality: THF is selected over Dioxane to optimize the dielectric environment, stabilizing the transition state without promoting SO₂ loss.
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Heating: Seal the vial, remove from the glovebox, and stir at 70 °C for 12 hours[6].
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Quenching: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl to quench the active palladium species.
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Self-Validation Checkpoint: Run a parallel TLC against a known standard of morpholine. The absence of a ninhydrin-active spot confirms that the desulfonylation pathway was successfully suppressed.
Fig 2: Step-by-step workflow for Palladium-Catalyzed Suzuki-Miyaura Coupling.
Safety, Handling, and Storage
Morpholin-4-ylsulfamyl chloride is a reactive electrophile and must be handled with strict adherence to GHS safety protocols[8],[1].
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GHS Classifications:
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Handling Causality: Because the compound reacts with ambient moisture to generate HCl gas[3], it must be handled exclusively in a well-ventilated fume hood using non-sparking tools[8].
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Storage: Store locked up in a tightly closed container within a dry, cool (0-8 °C), and well-ventilated environment, strictly segregated from strong bases and oxidizing agents[8],[3].
References
-
Title: Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]
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Title: S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry (rsc.org) URL: [Link]
- Title: US5585397A - Sulfonamide inhibitors of aspartyl protease Source: Google Patents URL
Sources
- 1. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. US5585397A - Sulfonamide inhibitors of aspartyl protease - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
